molecular formula C10H10O B14257244 1,4,5,8-Tetrahydro-1,4-epoxynaphthalene CAS No. 185421-34-5

1,4,5,8-Tetrahydro-1,4-epoxynaphthalene

Cat. No.: B14257244
CAS No.: 185421-34-5
M. Wt: 146.19 g/mol
InChI Key: QEOFHCXHQCCXDS-UHFFFAOYSA-N
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Description

1,4,5,8-Tetrahydro-1,4-epoxynaphthalene is an organic compound with the molecular formula C10H10O It is a derivative of naphthalene, characterized by the presence of an epoxide group and partial hydrogenation

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,5,8-Tetrahydro-1,4-epoxynaphthalene can be synthesized through several methods. One common approach involves the partial hydrogenation of naphthalene followed by epoxidation. The hydrogenation process typically uses a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The resulting tetrahydronaphthalene is then subjected to epoxidation using reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst such as tungsten or molybdenum complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced catalytic systems are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

1,4,5,8-Tetrahydro-1,4-epoxynaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, and alcohols

Major Products Formed

Scientific Research Applications

1,4,5,8-Tetrahydro-1,4-epoxynaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4,5,8-Tetrahydro-1,4-epoxynaphthalene involves its interaction with molecular targets such as enzymes and receptors. The epoxide group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

185421-34-5

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

11-oxatricyclo[6.2.1.02,7]undeca-2(7),4,9-triene

InChI

InChI=1S/C10H10O/c1-2-4-8-7(3-1)9-5-6-10(8)11-9/h1-2,5-6,9-10H,3-4H2

InChI Key

QEOFHCXHQCCXDS-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC2=C1C3C=CC2O3

Origin of Product

United States

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